![molecular formula C10H9N3O B2570061 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one CAS No. 2097897-90-8](/img/structure/B2570061.png)
2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridine ring attached to a dihydropyridazinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Mechanism of Action
Target of Action
Similar compounds with a pyrimidine moiety have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) for their anti-fibrotic activities .
Mode of Action
Related compounds have been synthesized and evaluated for their biological activities .
Biochemical Pathways
Similar compounds have been found to exhibit anti-fibrotic activities .
Result of Action
Related compounds have shown to inhibit the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the reaction of pyridine derivatives with hydrazine and aldehydes or ketones. One common method includes the condensation of 2-pyridylmethylhydrazine with an appropriate carbonyl compound under reflux conditions in the presence of a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Pyridazinone derivatives.
Reduction: Dihydropyridazinone derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its antifibrotic activity.
N-(Pyridin-2-yl)amides: Exhibits varied medicinal applications.
3-Bromoimidazo[1,2-a]pyridines: Used in pharmaceutical research.
Uniqueness: 2-[(Pyridin-2-yl)methyl]-2,3-dihydropyridazin-3-one stands out due to its unique dihydropyridazinone core, which imparts distinct chemical reactivity and biological activity compared to other pyridine derivatives .
Properties
IUPAC Name |
2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10-5-3-7-12-13(10)8-9-4-1-2-6-11-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLXYVXTNRVSHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

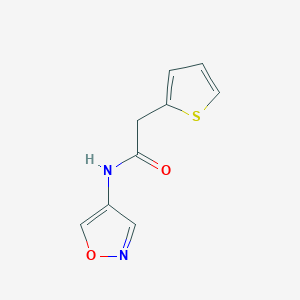
![2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B2569984.png)
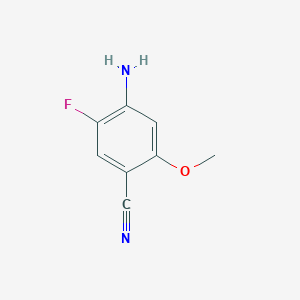
![1'-((4-Ethylphenyl)sulfonyl)spiro[chroman-2,4'-piperidine]](/img/structure/B2569989.png)
![Tert-butyl N-[(3S,4R)-4-ethenyloxolan-3-yl]carbamate](/img/structure/B2569990.png)
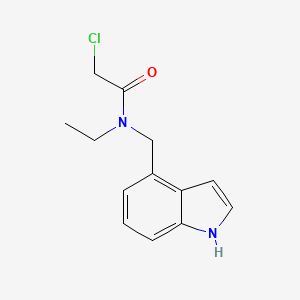
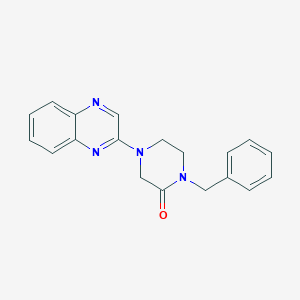
![1-(7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-propylpiperidine-4-carboxamide](/img/structure/B2569996.png)
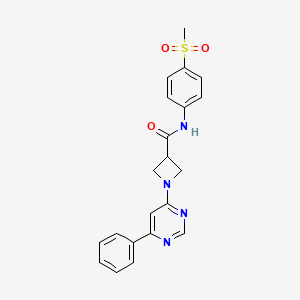
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(pyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2569998.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2569999.png)
![4-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(m-tolyl)piperazine-1-carboxamide](/img/structure/B2570000.png)
![N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2570001.png)
